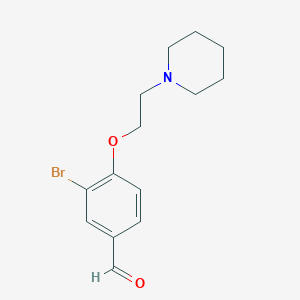

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

説明

特性

IUPAC Name |

3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMCTSKYDFSRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610184 | |

| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938370-87-7 | |

| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure-activity relationship of piperidine ethoxy benzaldehyde derivatives

The Piperidine-Ethoxy-Benzaldehyde Scaffold: A Privileged Architecture for Multi-Target Drug Discovery

Executive Summary

The piperidine-ethoxy-benzaldehyde moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably recognized as the core pharmacophore in Acetylcholinesterase (AChE) inhibitors (such as Donepezil analogs) and Selective Estrogen Receptor Modulators (SERMs) (like Raloxifene intermediates), this scaffold combines a basic nitrogen headgroup with a flexible lipophilic linker and a reactive electrophilic handle.

This technical guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its synthetic utility and biological optimization for neurodegenerative and oncological therapeutics.

Chemical Architecture & Synthetic Pathways

The core structure consists of three distinct domains:

-

The Basic Headgroup (Piperidine): A protonatable nitrogen center at physiological pH, essential for cation-pi interactions.

-

The Linker (Ethoxy): A two-carbon oxygenated spacer that provides specific distance (approx. 3.5–4.0 Å) and rotational freedom.

-

The Electrophilic Anchor (Benzaldehyde): A versatile handle for Claisen-Schmidt condensations, reductive aminations, or Schiff base formation.

Experimental Protocol: Scaffold Synthesis

Context: The synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is the foundational step for all derivatives.

Step 1: Williamson Ether Synthesis

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq), K₂CO₃ (3.0 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: Reflux at 80°C for 12–16 hours.

-

Workup: Cool to RT, filter inorganic salts, and concentrate. Dissolve residue in EtOAc, wash with water/brine.

-

Yield: Typically 85–92%.

-

Critical Insight: The use of K₂CO₃ is preferred over NaH to minimize side reactions (Cannizzaro) on the aldehyde. The presence of KI (catalytic) can accelerate the reaction via the Finkelstein mechanism.

Step 2: Diversification (e.g., Chalcone Formation)

-

Reagents: Scaffold Aldehyde (1.0 eq), Substituted Acetophenone (1.0 eq), NaOH (40% aq) or KOH/MeOH.

-

Mechanism: Claisen-Schmidt Condensation.

-

Conditions: Stir at 0°C to RT for 4–24 hours.

-

Observation: Formation of a yellow/orange precipitate indicates conjugation (chalcone formation).

Figure 1: Synthetic divergence from the core piperidine-ethoxy-benzaldehyde scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by the interplay between the cationic headgroup and the distal aromatic system.

A. The Piperidine Headgroup (The "Anchor")

-

Role: In AChE inhibitors, the protonated nitrogen binds to the anionic subsite (Trp84 in CAS or Trp279 in PAS).

-

Modifications:

-

N-Benzyl Substitution: Converting the tertiary amine to a quaternary salt or N-benzyl derivative significantly increases affinity for AChE (mimicking Donepezil).

-

Data: N-benzylpiperidine derivatives often show IC50 values in the nanomolar (nM) range, whereas unsubstituted piperidines may drop to micromolar (µM) levels [1].

-

-

Ring Size: Expanding to azepane (7-membered) or contracting to pyrrolidine (5-membered) generally reduces activity, suggesting the 6-membered chair conformation is optimal for the binding pocket dimensions.

-

B. The Ethoxy Linker (The "Chain")

-

Role: Controls the distance between the cationic head and the aromatic tail.

-

Length Optimization: The 2-carbon (ethoxy) linker is critical.

-

Shortening (Methoxy): Steric clash; loss of flexibility.

-

Lengthening (Propoxy/Butoxy): Increases entropic penalty upon binding.

-

-

Rigidification: Replacing the ethoxy chain with a rigid linker (e.g., piperazine or direct aryl bond) often decreases potency unless the target binding site is exceptionally shallow [2].

C. The Benzaldehyde/Phenyl Tail (The "Effector")

-

Role: This region interacts with the hydrophobic regions of the target protein.

-

Electronic Effects:

-

Electron-Donating Groups (EDGs): Methoxy (-OMe) or ethoxy groups on the phenyl ring enhance pi-stacking interactions with aromatic residues (e.g., Trp, Phe).

-

Chalcone Extension: Converting the aldehyde into an

-unsaturated ketone (chalcone) extends the conjugation. This is vital for anticancer activity , as the electrophilic enone can alkylate cysteine residues in tubulin or other enzymes [3].

-

Therapeutic Case Study: Alzheimer's Disease (AChE Inhibition)

The most successful application of this scaffold is in the design of Dual Binding Site AChE Inhibitors . These compounds span the active site gorge of the enzyme, connecting the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[1]

Mechanism of Action[2][3][4]

-

PAS Binding: The piperidine ring (often N-benzylated in hybrids) binds to the PAS via cation-pi interactions.

-

Gorge Spanning: The ethoxy-phenyl chain extends down the gorge.

-

CAS Binding: The distal moiety (derived from the benzaldehyde, e.g., an indanone or chalcone) interacts with the catalytic triad.

Quantitative Data Summary

| Compound Class | Modification | Target | Potency (IC50) | Ref |

| Donepezil-Hybrid | Compound 12 (SON38) | AChE | 0.8 nM | [2] |

| Chalcone-Hybrid | Compound 17f (Vit E hybrid) | Rat AChE | 0.41 µM | [4] |

| Simple Chalcone | Compound 1 (Piperidine-amino) | AChE | 4.15 µM | [5] |

| Reference | Donepezil | AChE | 15–20 nM | [2] |

Insight: The Donepezil-like hybrid (Compound 12) outperforms the standard drug Donepezil, demonstrating that optimizing the "tail" derived from the benzaldehyde scaffold can lead to sub-nanomolar potency.

Figure 2: Binding mode of Piperidine-Ethoxy-Benzaldehyde derivatives within the AChE enzyme gorge.

Therapeutic Case Study: Oncology (Anticancer Chalcones)

Derivatives where the benzaldehyde is converted into chalcones (1,3-diphenyl-2-propen-1-one) exhibit significant cytotoxicity against leukemia and solid tumor cell lines.

-

Mechanism: The

-unsaturated ketone acts as a Michael acceptor. The piperidine moiety improves solubility and lysosomal trapping (due to its basicity), accumulating the drug inside cancer cells. -

Key Result: Pyrrolo[1,2-a]quinoxaline derivatives linked to this scaffold (Compound 1a) demonstrated high selectivity for leukemia cells over normal hematopoietic cells [6].[2]

References

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.Link

-

Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.Link

-

Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules.Link

-

Design, synthesis, and evaluation of chalcone-Vitamin E-donepezil hybrids as multi-target-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.Link

-

Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. International Journal of Molecular Sciences.Link

-

Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem.Link

Sources

Beyond the Carbonyl: Novel Benzaldehyde Architectures in Modern Drug Design

Executive Summary

The aldehyde function is often dismissed as a mere transient intermediate—a handle for reductive aminations or olefination. However, in modern medicinal chemistry, novel benzaldehyde building blocks represent a strategic insertion point for high-value pharmacophores. This guide moves beyond generic reagents to explore SF₅-substituted , Boron-functionalized , and Tetrazole-bearing benzaldehydes. We analyze their utility in modulating lipophilicity, enabling reversible covalent inhibition, and facilitating scaffold hopping via multicomponent reactions (MCRs).

The Renaissance of the Aldehyde

The benzaldehyde moiety acts as a "linchpin" in diversity-oriented synthesis (DOS). Its reactivity profile allows for the rapid generation of

Strategic Value Proposition

-

Late-Stage Diversification: Aldehydes serve as excellent electrophiles for last-step library generation via reductive amination.

-

Reversible Covalent Warheads: Ortho-substituted aldehydes (e.g., 2-formylphenylboronic acids) can form reversible covalent bonds with serine or threonine residues in target proteins.

-

Multicomponent Utility: They are the critical component in Ugi, Passerini, and Groebke-Blackburn-Bienaymé (GBB) reactions.

Strategic Design: Next-Generation Building Blocks

A. The Lipophilic Bullet: Pentafluorosulfanyl (SF₅) Benzaldehydes

The SF₅ group is often termed the "Super-Trifluoromethyl."[1] It offers high electronegativity (

-

Medicinal Utility: Unlike the planar nitro or carboxyl groups, SF₅ is a square pyramid, providing unique steric bulk that can fill hydrophobic pockets without metabolic liability.

-

Application: Replacing a

or

B. The Acid Bioisostere: Tetrazole-Functionalized Benzaldehydes

Tetrazoles are classic carboxylic acid bioisosteres (

C. Comparative Physicochemical Profile

The following table contrasts novel benzaldehyde substituents against traditional motifs to guide SAR decision-making.

| Substituent Group | Hammett | Hansch | Metabolic Stability | Steric Geometry |

| -SF₅ (Novel) | 0.68 | 1.51 | High | Square Pyramidal |

| -CF₃ (Traditional) | 0.54 | 0.88 | Moderate/High | Tetrahedral |

| -t-Butyl (Traditional) | -0.20 | 1.98 | Low (Oxidation prone) | Tetrahedral |

| -NO₂ (Traditional) | 0.78 | -0.28 | Low (Reductase prone) | Planar |

Validated Synthetic Protocols

Protocol A: Mild Reductive Amination (The STAB Method)

Context: Sodium cyanoborohydride (

Reagents:

-

Novel Benzaldehyde (1.0 equiv)

-

Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, optional for basic amines)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

Step-by-Step Workflow:

-

Imine Formation: Dissolve the benzaldehyde and amine in DCE (0.1 M concentration). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA. Stir for 30 minutes at Room Temperature (RT) to ensure equilibrium favors the imine/hemiaminal.

-

Reduction: Add solid STAB in one portion. Note: Evolution of gas is minimal compared to NaBH4.

-

Quench: Stir for 4–16 hours. Quench by adding saturated aqueous

. -

Isolation: Extract with DCM (

). Wash combined organics with brine. Dry over -

Validation: LCMS should show M+1 of the amine. No residual aldehyde peak should remain.

Protocol B: Scaffold Hopping via Groebke-Blackburn-Bienaymé (GBB)

Context: This MCR converts an aldehyde, an isocyanide, and a 2-aminoazine into an imidazo[1,2-a]heterocycle. This is a "privileged scaffold" found in drugs like Zolpidem.

Reagents:

-

Novel Benzaldehyde (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)[4]

-

Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)

-

Catalyst: Scandium Triflate

(5 mol%) -

Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol).

Step-by-Step Workflow:

-

Mixing: In a microwave vial, combine the benzaldehyde and 2-aminopyridine in MeOH (0.5 M).

-

Activation: Add the

catalyst. Stir for 5 minutes to activate the imine formation. -

Addition: Add the isocyanide.[5] Cap the vial.

-

Reaction: Heat to 100°C in a microwave reactor for 30 minutes. (Alternatively: 60°C oil bath for 4 hours).

-

Purification: Concentrate solvent. The product often precipitates or can be purified via silica gel chromatography (EtOAc/Hexane).

Visualization of Logic & Workflows

Diagram 1: Strategic Decision Tree for Benzaldehyde Utilization

This diagram illustrates the decision logic for selecting a reaction pathway based on the desired pharmacological outcome (Solubility vs. Potency vs. Novelty).

Caption: Decision matrix for selecting benzaldehyde derivatives based on medicinal chemistry objectives (SAR).

Diagram 2: The GBB Multicomponent Reaction Mechanism

A visual representation of the convergent synthesis described in Protocol B.

Caption: Convergent synthesis workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Stability & Handling Guidelines

To ensure reproducibility in the protocols above, adhere to these handling standards:

-

Oxidation Sensitivity: While SF₅-benzaldehydes are robust, electron-rich benzaldehydes (e.g., methoxy-substituted) slowly oxidize to benzoic acids. Store under Argon at 4°C.

-

Boronic Acid Trimerization: 2-Formylphenylboronic acids often exist as equilibrium mixtures of the free aldehyde and the cyclic boroxine anhydride. This does not affect reactivity in MCRs, but NMR spectra may appear complex (broad peaks).

-

Isocyanide Odor Control: When performing the GBB reaction (Protocol B), treat all glassware with dilute bleach (NaOCl) post-reaction to oxidize residual isocyanides to odorless isocyanates.

References

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

-

Savoia, D., et al. (2011). "Pentafluorosulfanyl-Containing Organic Compounds: A New Class of Building Blocks." Chem. Soc. Rev.[Link]

-

Longo, J. M., et al. (2024). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry. [Link]

-

Altmann, K. H., et al. (2017). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[1][7][8] Journal of Medicinal Chemistry. [Link]

-

Neochoritis, C. G., et al. (2019). "Leishmania-Inhibiting 1,2,3-Triazole- and 1,3,4-Thiadiazole-Based Benzaldehyde Derivatives." Molecules. [Link][9]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]

Technical Monograph: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

CAS Registry Number: 938370-87-7 Role: Bifunctional Pharmacophore Intermediate Content Type: Technical Reference & Synthetic Guide[1]

Executive Summary

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is a specialized chemical intermediate used primarily in medicinal chemistry and drug discovery.[1] It functions as a bifunctional scaffold , offering two distinct reactive handles—an aryl bromide and an aldehyde—alongside a "privileged" side chain (the piperidinyl-ethoxy moiety).[1]

This specific side chain is a critical pharmacophore found in numerous bioactive molecules, including Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and various kinase inhibitors.[1] It is often employed to enhance aqueous solubility via the basic nitrogen or to establish salt bridges with aspartate/glutamate residues in protein binding pockets.[1]

Chemical Identity & Physicochemical Profiling[1][2]

This section consolidates the core data required for identification and property prediction.[1][2]

Identification Data

| Parameter | Value |

| IUPAC Name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde |

| CAS Number | 938370-87-7 |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| SMILES | O=Cc1ccc(OCCN2CCCCC2)c(Br)c1 |

| Appearance | Pale yellow to off-white solid |

Calculated Physicochemical Properties (Lipinski Profile)

Note: Values are predicted based on structural analysis.

| Property | Value | Implication for Drug Design |

| cLogP | ~2.7 - 3.1 | Moderate lipophilicity; suitable for cell permeability.[1] |

| TPSA | ~30 Ų | Good potential for blood-brain barrier (BBB) penetration if required.[1] |

| H-Bond Donors | 0 | Increases membrane permeability.[1] |

| H-Bond Acceptors | 3 | The tertiary amine and ether oxygen act as acceptors.[1] |

| pKa (Basic N) | ~9.0 - 9.5 | Protonated at physiological pH, aiding solubility.[1] |

Synthetic Utility & Retrosynthesis[1]

The value of this compound lies in its ability to undergo orthogonal functionalization.[1] The Aldehyde (CHO) allows for chain extension or heterocycle formation, while the Bromine (Br) serves as a site for cross-coupling reactions.[1]

Retrosynthetic Analysis

The molecule is typically assembled via a Williamson Ether Synthesis, coupling a phenol core with an amino-alkyl halide.[1]

Figure 1: Retrosynthetic breakdown showing the convergence of the phenolic core and the piperidine side chain.[1]

Experimental Protocols

Synthesis Protocol: Williamson Ether Alkylation

This protocol describes the synthesis of the title compound from 3-bromo-4-hydroxybenzaldehyde.[1]

Reagents:

-

3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)[1]

-

1-(2-Chloroethyl)piperidine hydrochloride (1.2 equiv)[1]

-

Potassium Carbonate (

) (3.0 equiv) -

Potassium Iodide (

) (0.1 equiv - Catalyst)[1] -

Solvent: Acetonitrile (

) or DMF

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-4-hydroxybenzaldehyde (10 mmol) in anhydrous Acetonitrile (50 mL).

-

Base Activation: Add

(30 mmol) and stir at room temperature for 15 minutes. Why: This deprotonates the phenol to form the more nucleophilic phenoxide anion.[1] -

Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (12 mmol) and catalytic

(1 mmol). Why: KI facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide. -

Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS.[1][3]

-

Workup: Cool to room temperature. Filter off the inorganic solids (

/KCl).[1] Concentrate the filtrate under reduced pressure. -

Purification: Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over

.[1][4] Purify via flash column chromatography (Silica gel, gradient 0-5% Methanol in Dichloromethane).

Divergent Functionalization Workflow

Once synthesized, the molecule can be processed into two distinct classes of derivatives.[1]

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and bromide handles.[1]

Drug Design Implications

The "Basic Side Chain" Effect

The 2-(piperidin-1-yl)ethoxy motif is not random; it is a strategic medicinal chemistry element.[1]

-

Solubility: The basic nitrogen (pKa ~9) ensures the molecule exists as a cation at physiological pH, significantly improving water solubility compared to a neutral lipophilic core.[1]

-

Target Binding: In Estrogen Receptor (ER) modulators, this chain mimics the "Helix 12" displacement mechanism.[1] The basic nitrogen forms a salt bridge with Aspartate-351 in the ER-alpha ligand-binding domain, locking the receptor in an antagonist conformation.[1]

Safety & Handling (SDS Summary)

Based on GHS classifications for similar benzyl bromides and amino-ethers.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] Avoid dust formation.[1][2][5][6][7] The amine functionality may make it sensitive to

(carbamate formation) over long storage; store under inert gas (Argon/Nitrogen) at 2-8°C.[1]

References

-

PubChem. 3-Bromo-4-ethoxybenzaldehyde (Related Structure Data). National Library of Medicine.[1] Available at: [Link]

-

Jordan, V. C. (2003).[1] Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines: Clinical Considerations. Journal of Medicinal Chemistry.[1] (Context for piperidinyl-ethoxy side chain utility).

-

International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016).[1][8] (Protocol reference for phenolic alkylation with piperidine side chains). Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 938370-87-7|3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. ijpsi.org [ijpsi.org]

Application Notes & Protocols for the Reductive Amination of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

Introduction: The Strategic Role of Reductive Amination in Modern Drug Discovery

The synthesis of complex amines is a cornerstone of modern medicinal chemistry. These nitrogen-containing scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules, primarily because their basic nature allows for protonation at physiological pH, enhancing aqueous solubility and facilitating critical interactions with biological targets.[1] Among the myriad of methods for C-N bond formation, reductive amination stands out as one of the most powerful and versatile strategies for synthesizing primary, secondary, and tertiary amines.[2][3] It offers a significant advantage over traditional N-alkylation with alkyl halides by circumventing the common issue of overalkylation, thus providing cleaner and more controlled reactions.[4]

This guide provides a detailed technical overview and field-proven protocols for the reductive amination of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde, a functionalized aromatic aldehyde that serves as a valuable building block for novel chemical entities. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern experimental choices. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that has become the gold standard for this transformation due to its exceptional functional group tolerance and operational simplicity.[2][5]

Part 1: The Underlying Mechanism and Reagent Selection

Reductive amination is a one-pot process that seamlessly combines two fundamental reactions: the formation of an iminium ion and its subsequent reduction.[1] Understanding this mechanism is critical for troubleshooting and optimization.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion. For aldehydes, this step is typically fast and often does not require acid catalysis.[5]

-

Hydride-Mediated Reduction: A carefully chosen reducing agent then delivers a hydride ion (H⁻) to the iminium carbon, reducing it to the desired tertiary amine.

The choice of reducing agent is paramount. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also risk reducing the starting aldehyde to an alcohol, leading to unwanted side products.[6] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent because its reactivity is attenuated by the electron-withdrawing acetoxy groups.[7] This makes it selective for the reduction of the protonated iminium ion over the neutral aldehyde or ketone, allowing all reagents to be combined in a single step with high fidelity.[2][5][7]

Caption: Mechanism of one-pot reductive amination.

Part 2: Experimental Protocols

This section details a reliable, gram-scale protocol for the reductive amination of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde with a model secondary amine, morpholine.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde | >95% | Commercial | Starting material. |

| Morpholine | Reagent Grade | Sigma-Aldrich | A representative secondary amine. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Sigma-Aldrich | Mild and selective reducing agent. Handle in a fume hood. |

| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics | Preferred solvent, offers good solubility and reaction rates.[5] |

| Dichloromethane (DCM) | ACS Grade | Fisher Chemical | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Chemical | Aqueous solution for reaction quenching. |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Chemical | For washing during workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Chemical | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Round-bottom flask, magnetic stirrer, TLC plates, etc. | Standard Lab Grade | N/A | Standard laboratory glassware and equipment. |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde (1.0 equiv, e.g., 3.40 g, 10.0 mmol).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 40 mL). To this solution, add morpholine (1.1 equiv, 0.96 g, 11.0 mmol). Stir the mixture at room temperature for 15-20 minutes. A slight color change may be observed as the iminium ion begins to form.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 3.18 g, 15.0 mmol) to the mixture in portions over 5 minutes. The addition may cause a slight exotherm. Maintain the reaction at room temperature.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature under a nitrogen or argon atmosphere. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent). The reaction is typically complete within 3-6 hours. A complete reaction is indicated by the consumption of the starting aldehyde.

-

Workup and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (30 mL).[8] Stir for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

-

Washing and Drying: Combine all organic layers and wash them sequentially with water (50 mL) and brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product, a tertiary amine, can be effectively purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., 98:2 DCM:Methanol).

-

Elution: Load the adsorbed product onto the column. Elute with a gradient of methanol in DCM (e.g., starting from 2% MeOH and gradually increasing to 10%). To prevent streaking of the basic amine product on the acidic silica gel, it is often beneficial to add 0.5-1% triethylamine to the eluent system.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the final tertiary amine as a pure solid or oil.

Part 3: Process Optimization & Analytical Validation

The robustness of the reductive amination allows for considerable flexibility. However, certain parameters can be tuned for optimal results.

Comparative Table of Reaction Parameters

| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (For Slow Reactions) | Rationale & Expertise |

| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | NaBH(OAc)₃ | NaBH(OAc)₃ is preferred for its lower toxicity and high selectivity.[2] NaBH₃CN is also effective but generates toxic cyanide byproducts and often requires careful pH control. |

| Solvent | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | Dichloromethane (DCM) | DCE is generally the solvent of choice as it often provides faster reaction rates.[5] THF and DCM are also excellent alternatives. Acetonitrile can also be used but may be less effective for some substrates.[5] |

| Catalyst | None | None | Acetic Acid (0.1 equiv) | For reactive aldehydes, an acid catalyst is typically unnecessary.[5] For less reactive systems (like ketones) or with weakly basic amines, a catalytic amount of acetic acid can accelerate the formation of the iminium ion, thereby speeding up the overall reaction.[3][7] |

| Temperature | Room Temperature | Room Temperature | 40 °C | The reaction is efficient at ambient temperature. Gentle heating can be applied if the reaction is sluggish, but this may increase the risk of side reactions. |

| Stoichiometry | 1.1 eq. Amine, 1.5 eq. Hydride | 1.2 eq. Amine, 1.2 eq. Hydride | 1.1 eq. Amine, 1.5 eq. Hydride | A slight excess of the amine helps drive the iminium formation. An excess of the hydride reagent ensures complete reduction. The exact stoichiometry can be optimized for cost and efficiency on a larger scale.[5][8] |

Analytical Characterization: A Self-Validating System

The identity and purity of the final product should be confirmed using a suite of standard analytical techniques.

-

¹H NMR: Expect the disappearance of the characteristic aldehyde proton singlet at δ ≈ 9.8-10.0 ppm. A new singlet or multiplet should appear in the benzylic region (δ ≈ 3.5-4.0 ppm), corresponding to the newly formed -CH₂-N group.

-

¹³C NMR: The aldehyde carbonyl carbon signal (δ ≈ 190 ppm) will be absent in the product spectrum. A new signal for the benzylic carbon will appear around δ ≈ 50-60 ppm.

-

LC-MS: This provides rapid confirmation of the reaction's success by showing a peak with the correct mass-to-charge ratio (m/z) for the protonated product molecule, [M+H]⁺.

-

FT-IR: The strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) will disappear upon successful reaction.

Experimental Workflow Diagram

Caption: General workflow for reductive amination.

Conclusion

The reductive amination of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for the synthesis of complex tertiary amines. The protocol's mild conditions tolerate a wide range of functional groups, making it an indispensable tool in the drug discovery process. By understanding the underlying mechanism and key reaction parameters, researchers can readily adapt and optimize this procedure for a diverse set of amines, facilitating the rapid generation of novel molecular libraries for biological screening.

References

-

Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. RSC Publishing. Retrieved from [Link]

-

SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

The Synthetic Organic Chemistry Site. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Myers, A. (n.d.). Myers Chem 115. Harvard University. Retrieved from [Link]

- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

OpenBU. (2011, July 14). Reductive Amination Reaction. Boston University. Retrieved from [Link]

-

Molecules. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Retrieved from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

Sources

- 1. DSpace [open.bu.edu]

- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. redalyc.org [redalyc.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde as a Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde as a versatile pharmaceutical intermediate. We will delve into its synthesis, characterization, and critical applications, particularly in the construction of complex molecular scaffolds for targeted therapies. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: A Multifunctional Building Block

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is a strategically designed aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its molecular architecture incorporates three key functional motifs:

-

An Aldehyde Group: A versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse functionalities.

-

A Bromine Substituent: Positioned ortho to the ether linkage, the bromine atom is an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of biaryl structures.[1] The reactivity of the C-Br bond is a cornerstone of its utility in constructing complex molecular frameworks.

-

A Piperidin-1-ylethoxy Side Chain: This basic side chain can significantly influence the physicochemical properties of the final molecule, such as solubility and cell permeability. The tertiary amine of the piperidine ring can also serve as a proton acceptor, which can be crucial for interactions with biological targets.[2]

The convergence of these functionalities in a single molecule makes 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde a highly sought-after intermediate in the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies.

Synthesis of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

The most direct and efficient synthesis of the title compound is achieved through a Williamson ether synthesis.[3][4][5][6] This method involves the reaction of the commercially available 3-bromo-4-hydroxybenzaldehyde with a suitable piperidine-containing alkylating agent, such as 1-(2-chloroethyl)piperidine.

Synthetic Workflow

Caption: Synthetic workflow for 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde.

Detailed Experimental Protocol

Materials:

-

3-Bromo-4-hydroxybenzaldehyde (1.0 eq)

-

1-(2-Chloroethyl)piperidine hydrochloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-bromo-4-hydroxybenzaldehyde in anhydrous DMF, add potassium carbonate (or cesium carbonate). The use of a strong base is necessary to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[4]

-

Add 1-(2-chloroethyl)piperidine hydrochloride to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. The elevated temperature is required to overcome the activation energy of the SN2 reaction.[3]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde as a solid.

Characterization

Due to the lack of a publicly available, dedicated experimental record for the title compound, the following characterization data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[7][8][9][10][11][12]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.85 (s, 1H, -CHO)

-

δ 8.05 (d, J = 2.0 Hz, 1H, Ar-H)

-

δ 7.70 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

-

δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 4.20 (t, J = 6.0 Hz, 2H, -OCH₂)

-

δ 2.85 (t, J = 6.0 Hz, 2H, -NCH₂)

-

δ 2.60 (m, 4H, piperidine-H)

-

δ 1.65 (m, 4H, piperidine-H)

-

δ 1.45 (m, 2H, piperidine-H)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 190.5 (-CHO)

-

δ 160.0 (C-O)

-

δ 135.0 (Ar-C)

-

δ 132.0 (Ar-C)

-

δ 128.0 (Ar-C)

-

δ 112.5 (C-Br)

-

δ 112.0 (Ar-C)

-

δ 67.0 (-OCH₂)

-

δ 58.0 (-NCH₂)

-

δ 55.0 (piperidine-C)

-

δ 26.0 (piperidine-C)

-

δ 24.0 (piperidine-C)

-

-

Mass Spectrometry (EI):

-

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 311 and 313.[12]

-

Major fragmentation patterns would likely involve the loss of the piperidin-1-ylethoxy side chain and the formyl group.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is its use in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.[1][13][14][15] These structures are prevalent in a wide range of biologically active molecules, including numerous kinase inhibitors.[16][17][18][19][20][21][22]

Application Workflow

Caption: Application of the intermediate in Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

-

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde and the arylboronic acid in a mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate to the mixture. The base is crucial for the activation of the boronic acid.[13]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is essential to prevent the oxidation of the Pd(0) catalyst.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is a highly valuable and versatile intermediate for the synthesis of complex organic molecules with potential therapeutic applications. Its strategic combination of an aldehyde, a bromine atom, and a basic side chain provides medicinal chemists with a powerful tool for lead optimization and the development of novel drug candidates. The protocols outlined in this guide are intended to facilitate its effective use in a research and development setting.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

Xiang, J., et al. (2012). Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. ACS Medicinal Chemistry Letters, 3(5), 423–428. Retrieved from [Link]

- Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.

-

Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

-

Patsnap. (2016, February 24). A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib. Retrieved from [Link]

-

Quickcompany. (n.d.). Novel Intermediates And Process For Preparation Of Axitinib. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SpectraBase. (n.d.). 3-Bromo-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Table]. Retrieved from [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry, 180, 547-557. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Tyrosine Kinase Inhibitors. Part 10. Isomeric 4-((3-Bromophenyl)amino) pyrido(d)pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor (EGFR). Retrieved from [Link]

-

MDPI. (2021, August 28). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Retrieved from [Link]

-

University of Manchester. (2008, November 1). Inhibitors of the tyrosine kinase EphB4. part 2: structure-based discovery and optimisation of 3,5-bis substituted anilinopyrimidines. Research Explorer. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Lab Reporter [fishersci.se]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 17. medkoo.com [medkoo.com]

- 18. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. research.manchester.ac.uk [research.manchester.ac.uk]

Design of GPCR ligands using piperidine ethoxy benzaldehyde scaffolds

Executive Summary

This guide details the rational design, synthesis, and biological validation of G-Protein Coupled Receptor (GPCR) ligands derived from the 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde scaffold. This specific chemical architecture represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors (specifically Class A Aminergic GPCRs like 5-HT, Dopamine, and Histamine receptors) by targeting conserved binding pocket residues.

This protocol is designed for medicinal chemists and pharmacologists aiming to generate high-affinity libraries with optimized Lipophilic Ligand Efficiency (LLE).

Rational Design & SAR Logic

The Pharmacophore Hypothesis

The success of the piperidine-ethoxy-benzaldehyde scaffold relies on its ability to mimic endogenous neurotransmitters while accessing auxiliary binding pockets.

-

The Basic Tail (Piperidine): The tertiary nitrogen typically has a pKa of ~9.0–9.5. At physiological pH, it is protonated and forms a critical salt bridge with the conserved Aspartate 3.32 (Ballesteros-Weinstein numbering) residue found in transmembrane helix 3 (TM3) of most aminergic GPCRs.

-

The Linker (Ethoxy): A 2-carbon spacer provides the optimal distance (approx. 2.5–3.5 Å) to prevent steric clash between the basic tail and the aromatic core.

-

The Core (Benzaldehyde derivative): The aldehyde moiety serves as a reactive "warhead" for diversification. In the final ligand, this aromatic ring engages in

-

Pathway Visualization: Pharmacophore Mapping

Caption: Interaction map between the piperidine-ethoxy scaffold and conserved Class A GPCR residues. The Asp 3.32 salt bridge is the primary driver of affinity.

Protocol: Chemical Synthesis (Library Generation)

Objective: To synthesize a library of secondary/tertiary amines via reductive amination of the benzaldehyde core. Note: The aldehyde itself is metabolically unstable; it must be derivatized to ensure drug-like properties.

Reagents & Equipment

-

Scaffold: 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde (commercially available or synthesized via Williamson ether synthesis).

-

Amine Monomers: Diverse set of primary/secondary amines (e.g., morpholine, benzylamine, tryptamine).

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) – preferred for mildness.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

-

Purification: SCX-2 (Strong Cation Exchange) cartridges.

Step-by-Step Methodology

-

Activation: Dissolve the scaffold (0.2 mmol) and the amine monomer (0.24 mmol, 1.2 eq) in DCE (2 mL).

-

Imine Formation: Add Acetic Acid (catalytic, 10 µL). Stir at Room Temperature (RT) for 1 hour.

-

Checkpoint: Monitor by TLC or LC-MS for the disappearance of the aldehyde peak.

-

-

Reduction: Add Sodium triacetoxyborohydride (STAB) (0.3 mmol, 1.5 eq) in one portion.

-

Incubation: Stir at RT for 12–16 hours under Nitrogen atmosphere.

-

Quench: Add saturated NaHCO₃ (2 mL). Extract with DCM (3 x 5 mL).

-

Purification (High Throughput):

-

Load organic layer onto a pre-conditioned SCX-2 cartridge.

-

Wash with MeOH (removes non-basic impurities).

-

Elute product with 2M NH₃ in MeOH.

-

-

Final Polish: Evaporate solvent. Analyze via ¹H-NMR and LC-MS.

Synthetic Workflow Diagram

Caption: One-pot reductive amination workflow for converting the aldehyde scaffold into a diverse ligand library.

Protocol: Biological Validation (Radioligand Binding)

Objective: Determine the binding affinity (

Membrane Preparation (The Critical Step)

Trustworthiness Note: Poor membrane prep is the #1 cause of assay failure. Do not vortex vigorously; shear stress destroys receptors.

-

Harvest: Detach cells (CHO or HEK293 stably expressing target) using PBS-EDTA (avoid Trypsin if possible to preserve extracellular domains).

-

Lysis: Resuspend pellet in hypotonic Lysis Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize with a Dounce homogenizer (10 strokes, tight pestle).

-

Centrifugation:

-

Spin 1: 1,000 x g for 10 min at 4°C (removes nuclei/debris). Save Supernatant.

-

Spin 2: Centrifuge Supernatant at 40,000 x g for 60 min at 4°C.

-

-

Resuspension: Discard supernatant. Resuspend membrane pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA). Flash freeze in liquid N₂ and store at -80°C.

Competition Binding Assay Setup

Assay Volume: 200 µL | Format: 96-well plate

| Component | Volume | Concentration | Notes |

| Membranes | 100 µL | 5–10 µg protein/well | Optimized via linearity testing. |

| Radioligand | 25 µL | ~ | e.g., [³H]-LSD for 5-HT receptors. |

| Test Compound | 25 µL | Dissolved in DMSO (Final DMSO <1%). | |

| Assay Buffer | 50 µL | - | Supplement with protease inhibitors. |

| NSB Control | 25 µL | 10 µM (excess) | Known antagonist (e.g., Haloperidol). |

Procedure:

-

Incubate plates for 90 minutes at 25°C (equilibrium).

-

Terminate binding via rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Wash filters 3x with ice-cold wash buffer.

-

Add scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis

Calculate

- : Concentration inhibiting 50% of specific radioligand binding.

- : Concentration of radioligand used.[1][2]

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding (NSB) | Radioligand sticking to filters. | Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 2 hours. |

| Low Signal-to-Noise | Receptor degradation. | Add Protease Inhibitor Cocktail to lysis and assay buffers. Keep everything on ice. |

| Insoluble Compounds | Scaffold lipophilicity. | Ensure DMSO concentration is 0.5–1%. If precipitation occurs, check LogP of R-groups. |

| Variable IC50 Curves | Non-equilibrium conditions. | Extend incubation time. Verify equilibrium by measuring association kinetics ( |

References

-

Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link (Origin of the "Privileged Structure" concept).

-

Ballesteros, J. A., & Weinstein, H. (1995). "Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors." Methods in Neurosciences. Link (Standard numbering scheme for GPCR residues).

-

Wacker, D., et al. (2013). "Structural features for functional selectivity at serotonin receptors." Science. Link (Structural basis of aminergic ligand binding).

-

Revvity (formerly PerkinElmer). "GPCR Membrane Preparation and Binding Assay Protocols." Application Note. Link (Standard industry protocols for membrane prep).

-

National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: In Vitro Binding Assays." NCBI Bookshelf. Link (Authoritative guide on assay setup and Cheng-Prusoff application).

Sources

Technical Support Center: Troubleshooting Aldehyde Oxidation in Piperidine-Containing Compounds

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for the challenging oxidation of aldehydes in molecules containing a piperidine moiety. The inherent reactivity of both the aldehyde and the piperidine nitrogen often leads to a complex interplay of desired and undesired reactions. This resource is structured to help you diagnose experimental issues, understand the underlying chemical principles, and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My aldehyde oxidation is failing or giving very low yields. What is the fundamental challenge with this substrate class?

The primary challenge stems from the competing reactivity of the piperidine ring. The secondary amine in piperidine is a nucleophile and is susceptible to oxidation itself.[1][2] Many standard oxidizing agents are not chemoselective and can react with the amine faster than, or in competition with, the aldehyde.[3] This can lead to N-oxidation, C-H oxidation at positions alpha to the nitrogen, or other side reactions, consuming your starting material and oxidant without forming the desired carboxylic acid.

Q2: I see multiple products in my reaction mixture by TLC and LC-MS. What are the most common side reactions?

When oxidizing an aldehyde on a piperidine-containing molecule, you are navigating a landscape of potential side reactions. The most common culprits include:

-

N-Oxidation: The lone pair on the piperidine nitrogen can be oxidized to form an N-oxide or hydroxylamine.[2]

-

α-C-H Oxidation/Iminium Ion Formation: The C-H bonds adjacent (alpha) to the piperidine nitrogen are activated and can be oxidized, leading to the formation of a reactive N-acyliminium ion.[4][5] This intermediate can be trapped by nucleophiles or lead to other decomposition pathways.

-

Enamine/Aminal Formation: The piperidine nitrogen can act as a nucleophile and add to the aldehyde carbonyl group, forming a hemiaminal.[6] This can then dehydrate to form an enamine (if an α-proton is present on the aldehyde side chain) or be trapped, preventing the desired oxidation.[6]

-

Over-oxidation: In some cases, particularly with strong oxidants, undesired cleavage of C-C bonds can occur.[3]

The following diagram illustrates the competitive reaction pathways.

Caption: Competitive reaction pathways in the oxidation of piperidine-aldehydes.

In-Depth Troubleshooting Guides

Problem Area 1: Low Conversion & Incomplete Reactions

Q: I've run my reaction overnight, but my starting material is mostly unreacted. What should I investigate?

This common issue can usually be traced back to the choice of oxidant, reaction conditions, or inherent properties of your molecule. Let's break down the potential causes and solutions.

Caption: Troubleshooting workflow for low conversion of starting material.

-

Inappropriate Oxidant Choice: Many mild oxidants used for sensitive substrates may simply not be potent enough to oxidize the aldehyde, especially if it is sterically hindered or electronically deactivated. Conversely, strong, non-selective oxidants like permanganate or hot nitric acid will likely decompose the molecule.[3][7]

-

Solution: The Pinnick oxidation (using sodium chlorite, NaClO₂) is a highly reliable and chemoselective method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups, including amines.[8] It operates under mild, buffered conditions and is often the go-to method for complex molecules.

-

-

Incorrect Stoichiometry or Catalyst Inactivity: For catalytic systems like TEMPO-based oxidations, the turnover-limiting step may not be proceeding efficiently.[9] Ensure your terminal oxidant (e.g., bleach, diacetoxyiodobenzene) is active and added in the correct stoichiometry.

-

Solution: Titrate your terminal oxidant (e.g., commercial bleach) before use to confirm its concentration. For catalytic systems, ensure all components are added as per the protocol.

-

-

pH and Solvent Effects: The pH of the reaction can dramatically influence the reactivity of both the aldehyde and the piperidine. Under acidic conditions, the piperidine nitrogen will be protonated, deactivating it towards oxidation but potentially affecting the stability of the rest of the molecule. The Pinnick oxidation, for example, requires a buffer (like 2-methyl-2-butene or hydrogen peroxide) to scavenge reactive chlorine species.[8]

-

Solution: If using a pH-sensitive reaction, ensure proper buffering. Screen different solvents; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common, but biphasic systems can also be effective.[10]

-

Problem Area 2: Managing Side Reactions & Improving Chemoselectivity

Q: My reaction is a complex mixture. How can I force the reaction to favor aldehyde oxidation over piperidine-related side reactions?

This is the central challenge. The most robust strategy is to render the piperidine nitrogen unreactive through the use of a protecting group. Alternatively, careful selection of a highly chemoselective oxidant can work for certain substrates.

Strategy 1: Protect the Piperidine Nitrogen (Recommended)

Protecting the nitrogen as a carbamate is the most effective way to prevent N-oxidation and α-C-H oxidation. This modification temporarily removes the nitrogen's lone pair from play and deactivates the adjacent C-H bonds.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Compatibility Notes |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (TFA, HCl) | Stable to most oxidative and basic conditions. Excellent choice for many oxidation reactions. |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Incompatible with reactions using palladium catalysts or reducing agents. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[11][12] | Stable to acidic conditions but cleaved by bases. Not suitable if piperidine is used as a catalyst. |

Strategy 2: Employ Chemoselective Oxidation Systems

If protection/deprotection is not feasible, certain oxidation systems are known to favor aldehydes over secondary amines.

| Oxidation Method | Key Reagents | Advantages | Potential Issues |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Highly chemoselective for aldehydes. Tolerates a wide range of functional groups, including amines and alcohols.[8] | Requires careful control of stoichiometry and buffering to avoid side reactions from chlorine dioxide. |

| TEMPO (catalytic) | TEMPO, Terminal Oxidant (e.g., NaOCl, PhI(OAc)₂) | Mild conditions. Can be highly selective for primary alcohols and aldehydes over secondary amines with careful pH control.[9] | Selectivity is highly substrate and condition-dependent. Over-oxidation can occur. |

| Oxone | KHSO₅·KHSO₄·K₂SO₄ | A relatively mild and inexpensive oxidant.[8] | Can be less selective than Pinnick oxidation; may still lead to some N-oxidation.[2] |

Problem Area 3: Product Isolation and Purification

Q: The reaction seems to have worked, but I am struggling to isolate my pure carboxylic acid. What purification strategies are effective?

The key is to leverage the change in the product's chemical properties. You have converted a neutral (or basic) aldehyde into an acid. This allows for straightforward separation from non-acidic components.

-

Acid-Base Extraction: This is the most powerful technique.

-

After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM).

-

Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃ solution).

-

Your carboxylic acid product will be deprotonated and move into the aqueous layer as a carboxylate salt.

-

Unreacted starting material, the protected piperidine, and other neutral byproducts will remain in the organic layer.

-

Separate the layers, and then carefully re-acidify the aqueous layer with 1 M HCl until the pH is ~2-3.

-

Your carboxylic acid product will now be protonated and can be extracted back into a fresh portion of organic solvent.

-

Drying the final organic layer over Na₂SO₄ or MgSO₄ and evaporating the solvent should yield a significantly purified product.

-

-

Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.

-

Pro-Tip: Adding a small amount of acetic or formic acid (~0.5-1%) to the mobile phase can improve the peak shape of carboxylic acids on silica gel by suppressing deprotonation and reducing tailing.

-

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Piperidine

This protocol is a crucial first step to ensure a clean subsequent oxidation.

-

Dissolution: Dissolve the piperidine-containing starting material (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv) or use an excess of aqueous NaHCO₃ in a biphasic system.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) portion-wise or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Quench the reaction with water. If using an organic solvent, wash the solution sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude N-Boc protected compound can often be used directly or purified by silica gel chromatography if necessary.

Protocol 2: Pinnick Oxidation of an Aldehyde

This is a reliable method for oxidizing an aldehyde in the presence of a (preferably protected) piperidine.

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol and water (e.g., a 3:1 to 4:1 ratio).

-

Scavenger: Add 2-methyl-2-butene (4.0-5.0 equiv) as a scavenger for hypochlorite byproducts.

-

Buffering and Reagent: Prepare a separate aqueous solution of sodium chlorite (NaClO₂, 1.5 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv).

-

Addition: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirring solution of the aldehyde at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction at room temperature for 2-8 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product should have a lower Rf on silica gel than the starting aldehyde.

-

Quenching: Once complete, cool the reaction to 0 °C and carefully quench any remaining oxidant by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

-

Workup and Isolation: Acidify the mixture to pH ~3-4 with 1 M HCl and extract with an appropriate organic solvent (e.g., ethyl acetate). Perform an acid-base extraction as described in the purification section for final isolation.

Analytical Monitoring Techniques

Effective reaction monitoring is critical for troubleshooting.

| Technique | Application | Observations & Tips |

| Thin-Layer Chromatography (TLC) | Rapid reaction progress check. | The carboxylic acid product is more polar and will have a lower Rf than the aldehyde. Use stains like potassium permanganate (KMnO₄), which will react with the aldehyde but less readily with the acid, or vanillin. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms product mass and identifies byproducts. | The most powerful tool for identifying side products like N-oxides (M+16) or products from iminium ion trapping.[13][14] |

| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and conversion analysis. | The key diagnostic signal is the disappearance of the aldehyde proton (typically 9-10 ppm) and the potential appearance of a broad carboxylic acid proton signal (>10 ppm).[15] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile compounds. | Derivatization of the piperidine N-H and/or the product carboxylic acid may be required to improve volatility and peak shape.[16][17] |

References

- Organic Syntheses. (2020).

- ResearchGate. (2015).

- Fiveable. (2025). Oxidation of Aldehydes Definition - Organic Chemistry II Key Term.

- Chemistry LibreTexts. (2019). 16.

- Britannica. (2026).

- OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry.

- Chemguide.

- ACS GCI Pharmaceutical Roundtable. Oxidation to aldehyde and ketones. Wordpress.

- Ilango, K.P., & Karunakaran, K. (1996). Kinetic and Mechanistic Studies on the Oxidation of Benzaldehyde with Piperazinium Dichromate in Aqueous Acetic Acid Solution. Oxid. Commu., 19, 50.

- Organic Chemistry Portal.

- ResearchGate. (2025).

- PMC.

- ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.

- Biosynce. (2025). What are the detection methods for piperidine?.

- Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones—Section 3.3.

- Benchchem.

- ACS Publications. (2000). Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines. The Journal of Organic Chemistry.

- Reddit. (2024). Is there anything that selectively oxidizes a particular functional group (such as aldehydes, ketones, or alcohols in the presence of each other)?. r/OrganicChemistry.

- ChemRxiv.

- Chemistry LibreTexts. (2024). 19.

- Organic Chemistry Portal.

- Benchchem. Common challenges in working with piperidine-based compounds.

- MDPI. (2023).

- PMC.

- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- MDPI. (2015). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.

- Master Organic Chemistry. (2015).

- PMC. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- Benchchem.

- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.

- ResearchGate. (2025).

- Carey & Sundberg.

- ChemInform Abstract.

- Master Organic Chemistry. (2015).

- PMC.

- PMC. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgsyn.org [orgsyn.org]

- 16. biosynce.com [biosynce.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

Stability, Storage & Troubleshooting Guide[1]

Part 1: Executive Summary (Immediate Action)

If you have just received this compound or are observing degradation, follow these immediate storage protocols to arrest decomposition.

| Parameter | Recommendation | Technical Rationale |

| Temperature | -20°C (Freezer) | Arrests radical autoxidation rates significantly compared to 4°C. |

| Atmosphere | Inert (Argon/Nitrogen) | The aldehyde moiety is highly susceptible to aerobic oxidation to carboxylic acid.[1] |

| Container | Amber Glass / Foil Wrap | The aryl bromide motif is photolabile; light can catalyze debromination or radical formation.[1] |

| Physical State | Keep Dry (Desiccator) | The piperidine moiety is hygroscopic.[1] Moisture absorption leads to "oiling out" and hydrolysis risks.[1] |

Part 2: Technical Deep Dive & Degradation Mechanisms

To troubleshoot effectively, you must understand why this molecule degrades.[1] This compound is a "bifunctional" challenge: it combines an oxidizable aldehyde with a basic tertiary amine (piperidine).[1]

The Primary Threat: Autoxidation (The "Yellowing" Effect)

The most common issue is the conversion of the white/off-white solid into a yellow or brown sticky solid. This is caused by the radical autoxidation of the aldehyde (-CHO) into a carboxylic acid (-COOH).[1]

-

Mechanism: A radical initiator (light/trace metal) abstracts the aldehydic hydrogen.[1] This radical reacts with atmospheric oxygen to form a peracid, which then reacts with another aldehyde molecule to produce two equivalents of carboxylic acid.[2]

-

Impact: The resulting 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzoic acid is a contaminant that alters solubility and stoichiometry in downstream reactions (e.g., Reductive Amination or Knoevenagel condensation).[1]

The Secondary Threat: Hygroscopicity & Salt Formation

The piperidine tail is a basic tertiary amine (

-

Free Base vs. Salt: If you purchased the Free Base , it is likely a low-melting solid or viscous oil that absorbs water from the air, becoming a "goo."[1]

-

Carbonate Formation: In open air, the amine can capture atmospheric

in the presence of moisture to form carbamates or bicarbonate salts, appearing as a crust on the material.

Part 3: Visualization of Stability Logic

Diagram 1: Degradation Pathways

This flowchart illustrates the chemical fate of the molecule under poor storage conditions.[1]

Caption: Figure 1.[1] Primary degradation routes.[1] The oxidative pathway (Red) is irreversible.[1] The hygroscopic pathway (Yellow) is often reversible via drying.

Part 4: Troubleshooting Center (FAQs)

Scenario A: Appearance Change